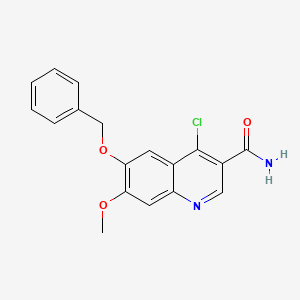

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide

Übersicht

Beschreibung

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound features a quinoline core substituted with benzyloxy, chloro, methoxy, and carboxamide groups, which contribute to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

Introduction of Substituents: The chloro, methoxy, and benzyloxy groups are introduced through electrophilic aromatic substitution reactions. For example, chlorination can be achieved using thionyl chloride, while methoxylation can be done using methanol and a suitable catalyst.

Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine under suitable conditions, such as using carbonyldiimidazole as a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific substituents.

Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace substituents on the quinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride for chlorination and methanol for methoxylation are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce dechlorinated or demethoxylated compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most promising applications of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is in cancer research. Quinoline derivatives have been studied for their ability to inhibit various cancer cell lines. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer types, potentially through mechanisms involving apoptosis and cell cycle arrest.

Antimicrobial Properties

Research indicates that quinoline derivatives possess antimicrobial properties. The specific interaction profiles of this compound with bacterial and fungal targets are under investigation. Understanding these interactions is crucial for developing new antimicrobial agents.

Mechanism of Action Studies

Studies focusing on the mechanism of action of this compound are essential for elucidating its therapeutic potential. Current investigations aim to determine how it interacts with biological targets at the molecular level, which can inform drug formulation strategies.

Case Studies

- Anticancer Research : A study conducted on various quinoline derivatives, including this compound, demonstrated significant inhibition of tumor growth in vitro. The study highlighted its potential as a lead compound for further development in cancer therapeutics.

- Antimicrobial Efficacy : In a comparative study of several quinoline derivatives, this compound showed promising results against resistant strains of bacteria, suggesting its viability as an antimicrobial agent.

Wirkmechanismus

The mechanism of action of 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Methoxyquinoline-3-carboxamide: Lacks the benzyloxy and chloro substituents, which may result in different biological activities.

4-Chloro-7-methoxyquinoline-3-carboxamide: Lacks the benzyloxy group, potentially altering its chemical properties and biological effects.

6-(Benzyloxy)-4-chloroquinoline-3-carboxamide: Lacks the methoxy group, which may influence its reactivity and interactions.

Uniqueness

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the benzyloxy, chloro, and methoxy groups on the quinoline core can significantly influence its reactivity, solubility, and potential therapeutic applications.

Biologische Aktivität

6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide is a quinoline derivative that has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15ClN2O3, with a molecular weight of 342.8 g/mol. The compound features:

- Chloro group at the 4-position,

- Methoxy group at the 7-position,

- Benzyloxy group at the 6-position of the quinoline ring.

These substituents contribute to its unique chemical behavior and potential biological activities compared to structurally similar compounds.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. It may inhibit or activate various enzymes, receptors, or signaling pathways, leading to observed effects such as:

- Antimicrobial Activity: The compound has shown promise in inhibiting bacterial growth and may serve as a lead for developing new antibiotics.

- Anticancer Activity: Preliminary studies indicate that it can induce apoptosis in cancer cells, particularly in colorectal cancer models. For instance, related compounds have demonstrated significant anticancer activity against COLO 205 cells with IC50 values as low as 0.11 μM .

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, although detailed studies are still needed to elucidate these effects.

In Vitro Studies

Research has focused on evaluating the compound's efficacy in vitro. Key findings include:

- Anticancer Activity:

- Antimicrobial Properties:

- Investigations into quinoline derivatives suggest they possess broad-spectrum antimicrobial activity. The specific mechanisms through which this compound exerts this activity remain under exploration.

Case Studies

Several case studies have documented the biological activity of similar quinoline derivatives:

- Case Study on Anticancer Activity: A related compound was reported to have an IC50 value greater than 10 μM against various cancer cell lines, indicating a need for structural optimization to enhance efficacy .

- Metabolic Stability Assessments: Studies on metabolic stability have shown that modifications to quinoline structures can significantly impact their pharmacokinetic profiles and biological activity .

Comparative Analysis

The following table summarizes structural comparisons between this compound and similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Methoxyquinoline-3-carboxamide | Lacks benzyloxy and chloro substituents | Different biological activities due to simpler structure |

| 4-Chloro-7-methoxyquinoline-3-carboxamide | Lacks benzyloxy group | Altered chemical properties and potential interactions |

| 6-(Benzyloxy)-4-chloroquinoline-3-carboxamide | Similar chloro and benzyloxy groups | No methoxy group; different reactivity |

Future Directions

Ongoing research aims to further elucidate the mechanisms of action and therapeutic potential of this compound. Areas for future investigation include:

- Detailed mechanistic studies to identify specific molecular targets.

- Optimization of the compound's structure to improve potency and selectivity against cancer cells.

- Exploration of its potential as a therapeutic agent in treating infectious diseases.

Eigenschaften

IUPAC Name |

4-chloro-7-methoxy-6-phenylmethoxyquinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-23-15-8-14-12(17(19)13(9-21-14)18(20)22)7-16(15)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZINKMVJKQPSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CC(=C2Cl)C(=O)N)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20457092 | |

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476193-59-6 | |

| Record name | 6-(Benzyloxy)-4-chloro-7-methoxyquinoline-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20457092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.